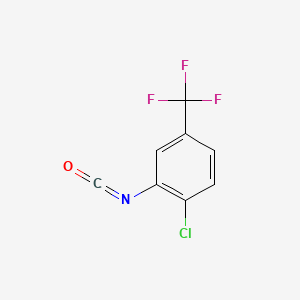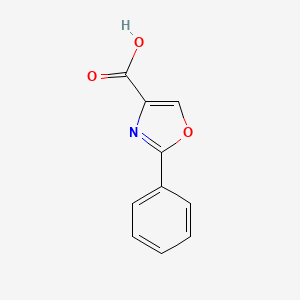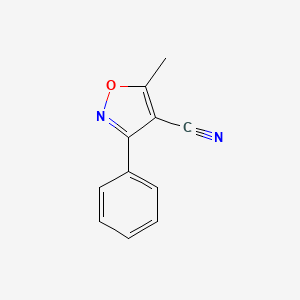
2-Chloro-5-(trifluoromethyl)phenyl isocyanate
Overview
Description
2-Chloro-5-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate is 221.56 . The structure consists of a phenyl ring substituted with a chlorine atom, a trifluoromethyl group, and an isocyanate group .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)phenyl isocyanate is a liquid at room temperature . It has a density of 1.48 g/mL at 25 °C and a refractive index of 1.49 . The boiling point is 63-64 °C at 5 mmHg .Scientific Research Applications
Environmental Impact and Degradation
2-Chloro-5-(trifluoromethyl)phenyl isocyanate, as a chemical entity, might not be directly highlighted in environmental studies; however, discussions around similar compounds provide insights into potential environmental impacts and degradation pathways. For instance, studies on antimicrobial agents like triclosan, which share structural motifs with chloro- and trifluoromethyl-substituted phenyl compounds, indicate their persistence and toxicity in aquatic environments. These substances degrade into more toxic and persistent compounds, demonstrating the environmental risks associated with synthetic, chlorinated, and fluorinated organic compounds (Bedoux et al., 2012).
Pharmaceutical Applications
The strategic placement of trifluoromethyl groups on phenyl rings, akin to the substitution pattern in 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, has been reviewed for its significance in antitubercular drug design. The incorporation of such groups has been shown to modulate the pharmacodynamic and pharmacokinetic properties of antitubercular agents, improving their potency and drug-likeness. This highlights the potential utility of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate in the development of new pharmaceuticals (Thomas, 1969).
Material Science Applications
The review on reactions of CO_2 and CO_2 analogs with reagents containing Si–H and Si–N units provides insight into the utility of isocyanates in material science. 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, by virtue of its isocyanate group, could participate in similar reactions, offering pathways to novel materials with potential applications in industry, such as in the synthesis of siloxanes, ureas, or as precursors for polymers and ceramics (Kraushaar et al., 2014).
Non-Isocyanate Polyurethanes Development
Research into non-isocyanate polyurethanes focuses on environmentally friendly processes, highlighting the demand for safer alternatives to traditional isocyanate-based polyurethanes. While 2-Chloro-5-(trifluoromethyl)phenyl isocyanate itself is an isocyanate, understanding its properties and reactivity can contribute to the broader search for alternatives and safer handling practices in the manufacture of polyurethanes (Rokicki et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, are highly reactive and can undergo various chemical reactions. They are known to react with compounds that have active hydrogen atoms, forming a variety of products depending on the reacting compound .
properties
IUPAC Name |
1-chloro-2-isocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPYOPYMWSHRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369816 | |
| Record name | 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
50528-86-4 | |
| Record name | 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50528-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-isocyanato-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)



![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)